molecular formula C14H10BrNO3 B4242596 5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide

5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B4242596
M. Wt: 320.14 g/mol
InChI Key: HZDGNHVTXSWJJS-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring, a furylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Amidation: The carboxamide group can be introduced by reacting the brominated benzofuran with an appropriate amine, such as 2-furylmethylamine, under suitable conditions. This reaction often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its antimicrobial and anticancer properties.

    Industry: The compound may be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-furylmethyl)-2-methoxybenzenesulfonamide
  • 5-bromo-N-(2-furylmethyl)-2,3,4-trimethylbenzamide
  • 5-bromo-N-(2-furylmethyl)-2-methoxy-4-methylbenzenesulfonamide

Uniqueness

5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features The presence of the benzofuran ring, bromine atom, furylmethyl group, and carboxamide group imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-10-3-4-12-9(6-10)7-13(19-12)14(17)16-8-11-2-1-5-18-11/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDGNHVTXSWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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